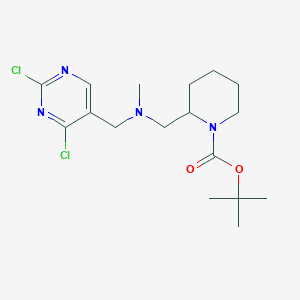
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group.
Métodos De Preparación
The synthesis of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichloropyrimidine intermediate: This step involves the chlorination of a pyrimidine derivative to introduce the dichloro groups.
Alkylation: The dichloropyrimidine intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.
Formation of the piperidine intermediate: A piperidine derivative is synthesized separately.
Coupling reaction: The piperidine intermediate is coupled with the alkylated dichloropyrimidine intermediate under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Análisis De Reacciones Químicas
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the tert-butyl ester group can influence its solubility and stability .
Comparación Con Compuestos Similares
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-[(2-amino-5-methylphenyl)amino]piperidine-1-carboxylate
- tert-Butyl (2S)-2-({(2,4-dichloropyrimidin-5-yl)methylamino}methyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the dichloropyrimidine moiety and the piperidine ring in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H26Cl2N4O2 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
tert-butyl 2-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-8-6-5-7-13(23)11-22(4)10-12-9-20-15(19)21-14(12)18/h9,13H,5-8,10-11H2,1-4H3 |
Clave InChI |
ZAQLKUIEVBZWKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CN(C)CC2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
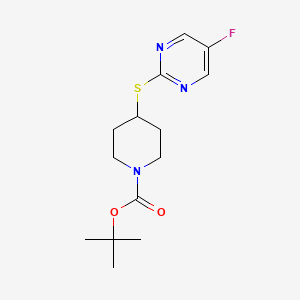
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
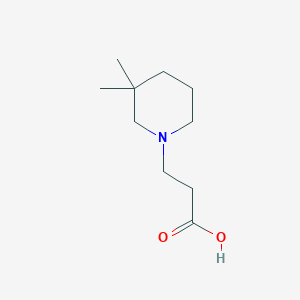
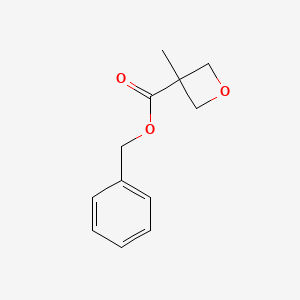
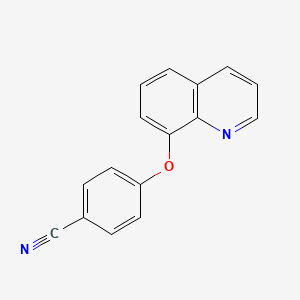
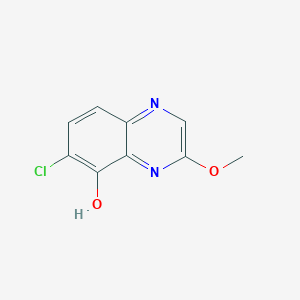
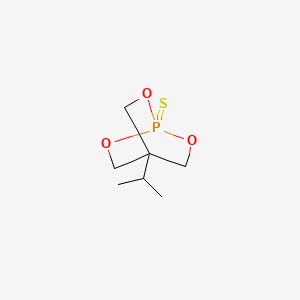
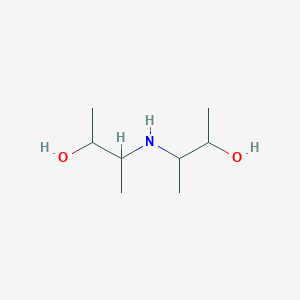
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
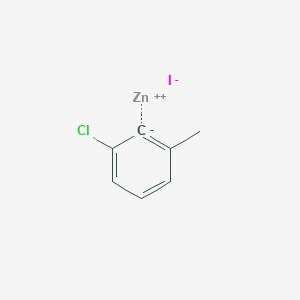
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
